5-Methoxy-2-phenyl-4H-furo[2,3-h][1]benzopyran-4-one
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Overview
Description
5-Methoxy-2-phenyl-4H-furo2,3-hbenzopyran-4-one is a chemical compound known for its diverse applications in scientific research. It is also referred to as karanjin . This compound is characterized by its unique structure, which includes a furobenzopyran core with methoxy and phenyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-phenyl-4H-furo2,3-hbenzopyran-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of methoxy and phenyl-substituted starting materials, which undergo cyclization to form the furobenzopyran core . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-phenyl-4H-furo2,3-hbenzopyran-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
5-Methoxy-2-phenyl-4H-furo2,3-hbenzopyran-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-phenyl-4H-furo2,3-hbenzopyran-4-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-phenyl-: Known for its similar structure and potential biological activities.
4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-: Another compound with a related structure and diverse applications.
Uniqueness
5-Methoxy-2-phenyl-4H-furo2,3-hbenzopyran-4-one stands out due to its unique furobenzopyran core, which imparts distinct chemical and biological properties.
Properties
CAS No. |
69722-44-7 |
---|---|
Molecular Formula |
C18H12O4 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
5-methoxy-2-phenylfuro[2,3-h]chromen-4-one |
InChI |
InChI=1S/C18H12O4/c1-20-16-10-15-12(7-8-21-15)18-17(16)13(19)9-14(22-18)11-5-3-2-4-6-11/h2-10H,1H3 |
InChI Key |
OETPQDGRJAJHMF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=O)C=C(OC2=C3C=COC3=C1)C4=CC=CC=C4 |
Origin of Product |
United States |
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